3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid
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Overview
Description
3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid is an organic compound that features a sulfamoyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid typically involves the reaction of an aromatic amine with acrylic acid under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered, washed, and purified by dissolving it in a sodium solution, followed by acidification with acetic acid to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Sulfamoylphenyl)propanoic acid: This compound is structurally similar but lacks the phenylethyl group.
Sulfanilamide derivatives: These compounds share the sulfamoyl group and have similar biological activities.
Uniqueness
3-{4-[(2-Phenylethyl)sulfamoyl]phenyl}propanoic acid is unique due to the presence of the phenylethyl group, which can enhance its binding affinity and specificity for certain targets. This structural feature may also influence its solubility, stability, and overall pharmacokinetic properties .
Properties
IUPAC Name |
3-[4-(2-phenylethylsulfamoyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-17(20)11-8-15-6-9-16(10-7-15)23(21,22)18-13-12-14-4-2-1-3-5-14/h1-7,9-10,18H,8,11-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJYZBLTQDBFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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